4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid
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Overview
Description
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid, also known as 4-[p-Chlorobenzoyl(2,6-xylyl)amino]butyric acid, is a compound with the molecular formula C19H20ClNO3 and a molecular weight of 345.82 g/mol . This compound is characterized by its unique structure, which includes a butyric acid backbone with a p-chloro-N-2,6-xylylbenzamido group attached.
Preparation Methods
The synthesis of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid typically involves the reaction of butyric acid with p-chloro-N-2,6-xylylbenzamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid can be compared with other similar compounds such as:
Butanoic acid, 4-chloro-: This compound has a similar butyric acid backbone but with a different substituent group.
Properties
CAS No. |
30544-72-0 |
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Molecular Formula |
C19H20ClNO3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-13-5-3-6-14(2)18(13)21(12-4-7-17(22)23)19(24)15-8-10-16(20)11-9-15/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,23) |
InChI Key |
QRPNRXDOWMDNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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